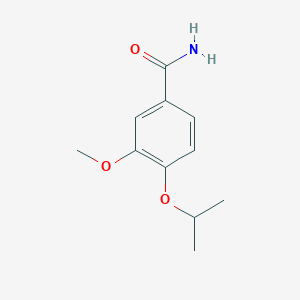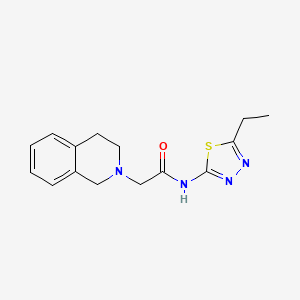![molecular formula C17H20N2O2 B5296796 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as PPEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in the treatment of various neurological disorders.
Mecanismo De Acción
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide acts as a positive allosteric modulator of mGluR5, which results in an increase in the activity of this receptor. This increased activity has been shown to have a neuroprotective effect and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects, including an increase in synaptic plasticity, an improvement in learning and memory, and a reduction in neuroinflammation. These effects are thought to be mediated by the activation of mGluR5.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its specificity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has a relatively short half-life and is rapidly metabolized, which can make it difficult to study in vivo.
Direcciones Futuras
There are a number of future directions for research on 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, including the development of more stable analogs, the investigation of its potential therapeutic effects in human clinical trials, and the study of its effects on other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential side effects.
Métodos De Síntesis
The synthesis of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves a multi-step process that includes the reaction of 4-pyridinecarboxaldehyde with 3-propoxyaniline to form 3-propoxy-N-(pyridin-4-yl)aniline. This intermediate is then reacted with 1-bromoethylbenzene in the presence of a palladium catalyst to form the final product, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide.
Aplicaciones Científicas De Investigación
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied extensively for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
3-propoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-11-21-16-6-4-5-15(12-16)17(20)19-13(2)14-7-9-18-10-8-14/h4-10,12-13H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQGQMGHHLYEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)

![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)



![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)

![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)